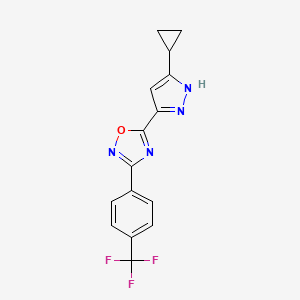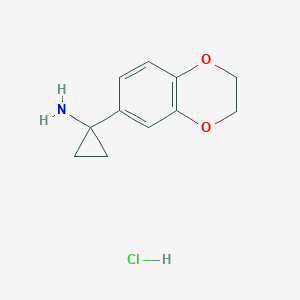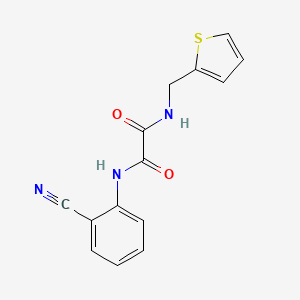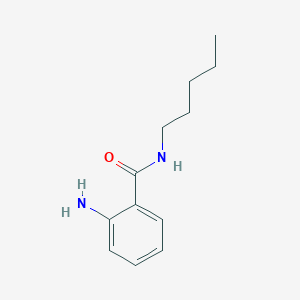
N-((3-(1-etil-1H-pirazol-4-il)-1,2,4-oxadiazol-5-il)metil)-2-(trifluorometil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound known for its diverse applications in scientific research. The compound's unique structure enables it to interact with various molecular targets, making it a valuable tool in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
This compound is utilized in several research areas:
Chemistry: Used as a probe to study reaction mechanisms and molecular interactions.
Biology: Investigates cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Component in the development of new materials and chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrazol-4-yl: The starting material is 4-ethylpyrazole, synthesized via alkylation of pyrazole.
Construction of 1,2,4-Oxadiazole: This moiety is formed by the reaction of hydrazine with ethyl oxalyl chloride to yield a hydrazide, which is then cyclized using appropriate cyclizing agents like phosphorous oxychloride.
Condensation Reaction: The 1,2,4-oxadiazole derivative is then linked to a benzamide derivative in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: For large-scale production, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. Key parameters such as temperature, reaction time, and solvent choice are finely tuned to achieve industrial efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction often occurs at the pyrazolyl ring, with reagents like peracids or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride can reduce functional groups within the compound.
Substitution: Halogen atoms (in the trifluoromethyl group) can be substituted with nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Nucleophiles like amines and thiols.
Major Products Formed: The products of these reactions vary widely depending on the conditions but typically include oxidized, reduced, or substituted derivatives of the original compound.
Mecanismo De Acción
Uniqueness and Similar Compounds: Compared to structurally related compounds like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, the ethyl substitution at the pyrazole ring endows unique properties such as enhanced binding affinity and specific reactivity profiles.
Comparación Con Compuestos Similares
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(fluoromethyl)benzamide
This should give you a comprehensive overview of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. Fascinating stuff, huh?
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHISNBUSZUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2357372.png)



![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)


![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
